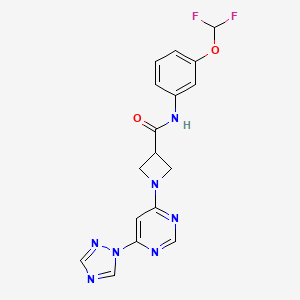
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H15F2N7O2 and its molecular weight is 387.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a triazole ring, a pyrimidine moiety, and an azetidine core. The presence of difluoromethoxy and carboxamide functionalities contributes to its pharmacological profile. The molecular formula is C18H19F2N7O, with a molecular weight of approximately 396.39 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antiviral Activity : Research indicates that compounds containing the triazole ring exhibit antiviral properties. The triazole moiety may inhibit viral replication by interfering with nucleic acid synthesis or viral protein production .
- Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cells through caspase-dependent pathways. The azetidine structure may enhance the compound's ability to penetrate cellular membranes, facilitating its cytotoxic effects against tumor cells .
- Enzyme Inhibition : Some derivatives have demonstrated the ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is significant for treating neurological disorders .
Biological Activity Data
Case Studies and Research Findings
- Anticancer Activity : A study involving various triazole derivatives revealed that compounds similar to the target molecule showed significant cytotoxicity against human cancer cell lines such as MCF-7 and HCT-116. The mechanism involved the induction of apoptosis via the activation of caspases .
- Antiviral Screening : In vitro assays have demonstrated that triazole-containing compounds can inhibit the replication of certain viruses, suggesting a potential role in antiviral therapy .
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties by inhibiting AChE, indicating their potential use in treating Alzheimer's disease and other cognitive disorders .
Eigenschaften
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N7O2/c18-17(19)28-13-3-1-2-12(4-13)24-16(27)11-6-25(7-11)14-5-15(22-9-21-14)26-10-20-8-23-26/h1-5,8-11,17H,6-7H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPIZSSJZXBDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CC(=CC=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














